molecular formula C17H19N5O4 B2930353 2-[8-(Ethylphenylamino)-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetic acid CAS No. 1021066-79-4

2-[8-(Ethylphenylamino)-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetic acid

Cat. No.: B2930353
CAS No.: 1021066-79-4
M. Wt: 357.37
InChI Key: JBYNFFYBXYOTIJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical appearance (solid, liquid, gas, color, etc.) and any distinctive odors .


Synthesis Analysis

The synthesis of a compound refers to the process or processes used to create it. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, its reactivity with acids/bases, and any decomposition reactions .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility in various solvents, and pH. Chemical properties might include its acidity or basicity, reactivity with other chemicals, and stability .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds often involves complex reactions that yield structurally unique derivatives, showcasing the versatility and adaptability of these molecules in synthetic chemistry. For instance, compounds like 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have been synthesized through acetylation and treatment with triethyl amine and formamide, highlighting the methods for creating molecules with potential biological activities (Pratibha Sharma et al., 2004). Similarly, the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates demonstrates another approach to generate compounds with specific structural features (I. Yavari et al., 2002).

Molecular Docking and Anticancer Potential

Research into compounds with similar structures includes molecular docking analysis to determine their potential as anticancer drugs. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its structure elucidated, with in silico modeling targeting the VEGFr receptor, suggesting potential anticancer activity (Gopal Sharma et al., 2018).

Antimicrobial Activities

Compounds synthesized from related chemical structures have been evaluated for their antimicrobial activities. This includes screening against susceptible and resistant Gram-positive and Gram-negative bacteria, indicating the relevance of these molecules in developing new antimicrobial agents (Pratibha Sharma et al., 2004).

Molluscicidal Activities

Research also extends to the evaluation of related compounds for molluscicidal activities, demonstrating the broad spectrum of potential applications in controlling pests or vectors of diseases (L. C. de Souza et al., 2004).

Biocatalysis

Additionally, enzymes like p-hydroxyphenylacetate 3-hydroxylase have been utilized for the synthesis of trihydroxyphenolic acids from related precursors, highlighting the application of these compounds in enzymatic reactions and the production of antioxidants (T. Dhammaraj et al., 2015).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it exerts its effects at the molecular level .

Safety and Hazards

This refers to the potential risks associated with handling or exposure to the compound. This can include toxicity information, flammability, reactivity, and any necessary safety precautions .

Properties

IUPAC Name

2-[8-(N-ethylanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-4-21(11-8-6-5-7-9-11)16-18-14-13(22(16)10-12(23)24)15(25)20(3)17(26)19(14)2/h5-9H,4,10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYNFFYBXYOTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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